molecular formula C11H14N2O5 B1380959 Azetidin-3-yl(pyridin-2-yl)methanol oxalate CAS No. 1864063-64-8

Azetidin-3-yl(pyridin-2-yl)methanol oxalate

Cat. No.: B1380959
CAS No.: 1864063-64-8
M. Wt: 254.24 g/mol
InChI Key: FNMGRGBNEBGQHH-UHFFFAOYSA-N
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Description

Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a chemical compound with the formula C11H14N2O5 . It is a derivative of azetidine, a cyclic amine . The azetidin-2-one ring, a key structural feature of this compound, is also found in many broad-spectrum β-lactam antibiotics .


Synthesis Analysis

The synthesis of 3-pyrrole-substituted 2-azetidinones, a class of compounds related to this compound, has been achieved using catalytic amounts of molecular iodine under microwave irradiation . This method has been effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an azetidine ring attached to a pyridin-2-yl methanol group . The azetidine ring is a four-membered cyclic amine .


Chemical Reactions Analysis

The synthesis of 3-pyrrole-substituted 2-azetidinones, which are structurally similar to this compound, involves the use of molecular iodine as a Lewis acid catalyst under microwave irradiation . This process has been found to be rapid and yields excellent results .

Scientific Research Applications

  • Antimicrobial Activity : Ayyash and Habeeb (2019) reported that certain 2-azetidinones demonstrated excellent antibacterial and antifungal activities. These compounds were synthesized from pyrazine-2,3-dicarboxylic acid and tested for their antimicrobial properties (Ayyash & Habeeb, 2019).

  • Potential CNS Activity : Thomas et al. (2016) explored the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone. They found that some compounds showed promising antidepressant and nootropic activities, suggesting potential use as central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

  • Catalytic Applications : Wang et al. (2008) developed enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol and evaluated it for catalytic asymmetric addition of organozinc reagents to aldehydes. Their research demonstrated the effectiveness of azetidine-based compounds in asymmetric synthesis, achieving high enantioselectivity (Wang et al., 2008).

  • Synthesis of Novel Compounds : Research by Desai and Dodiya (2014) involved the synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds showed significant antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).

  • Preparation and Application of Pincer Ligands : Casarrubios et al. (2015) reported the use of 2-azetidinones in the preparation of CC'N-pincer ligands for osmium complexes. This research highlights the utility of azetidinone derivatives in the synthesis of complex inorganic compounds (Casarrubios et al., 2015).

  • Synthesis of Novel Antifungal Agents : Rajput, Sharma, and Yashovardhan (2011) synthesized a series of pyridine derivatives, including 2-aminomethylene-[2-(3-chloro-2-oxo-4-substitutedaryl-1-azetidinyl)1,3,4-thiadiazol-5-yl]pyridines, which exhibited potent antifungal activity (Rajput, Sharma, & Yashovardhan, 2011).

Mechanism of Action

While the specific mechanism of action for Azetidin-3-yl(pyridin-2-yl)methanol oxalate is not mentioned in the sources, it’s worth noting that β-lactam antibiotics, which share the 2-azetidinone ring structure, work by inhibiting bacterial cell wall synthesis .

Future Directions

Spiro-heterocycles, which include compounds like Azetidin-3-yl(pyridin-2-yl)methanol oxalate, have received special attention in medicinal chemistry due to their promising biological activity . Future research may focus on developing new synthetic methodologies and exploring the therapeutic properties of these compounds .

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(pyridin-2-yl)methanol oxalate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nitric oxide synthase and cyclooxygenase, influencing their activity and thereby affecting the production of nitric oxide and prostaglandins . These interactions are crucial in the regulation of inflammatory responses and other cellular processes.

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In Caco-2 and RAW 264.7 cells, this compound has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase . These effects suggest a potential role in anti-inflammatory responses and the regulation of cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as nitric oxide synthase and cyclooxygenase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of nitric oxide and prostaglandins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the regulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of nitric oxide and prostaglandins . The compound interacts with enzymes such as nitric oxide synthase and cyclooxygenase, affecting the levels of these metabolites and influencing metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects. This localization is crucial for its role in modulating cellular processes and enzyme activities.

Properties

IUPAC Name

azetidin-3-yl(pyridin-2-yl)methanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2H2O4/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,7,9-10,12H,5-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMGRGBNEBGQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-64-8
Record name 2-Pyridinemethanol, α-3-azetidinyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864063-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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